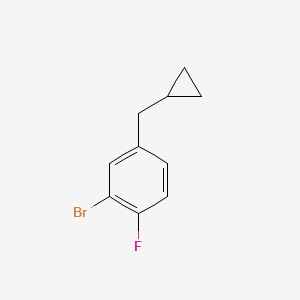

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(cyclopropylmethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMROBKCDEXNVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Cyclopropylmethyl 1 Fluorobenzene and Analogous Structures

Retrosynthetic Strategies for Halogenated and Alkylated Fluorobenzenes

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For a molecule like 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, the key disconnections involve the carbon-bromine, carbon-fluorine, and the carbon-cyclopropylmethyl bonds.

A primary retrosynthetic disconnection would target the bond between the aromatic ring and the cyclopropylmethyl group. This suggests a precursor such as a 1,3-dibromo-4-fluorobenzene or a related dihalide, which could then undergo a selective coupling reaction to introduce the cyclopropylmethyl moiety. Another strategic disconnection would be the carbon-bromine bond, envisioning a 4-(cyclopropylmethyl)-1-fluorobenzene precursor that could be selectively brominated. The fluorine atom can be introduced at various stages, either starting from a fluorinated precursor or by nucleophilic fluorination of a suitably activated aromatic ring.

Aromatic Substitution Pathways

Aromatic substitution reactions are fundamental to the synthesis of substituted benzene (B151609) derivatives. Both electrophilic and nucleophilic substitution pathways play crucial roles in the introduction of halogen atoms onto the aromatic ring.

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution (EAS) is a common method for introducing bromine onto an aromatic ring. In the context of synthesizing this compound, if one were to start with 4-(cyclopropylmethyl)-1-fluorobenzene, a direct bromination step could be employed. The fluorine atom is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the cyclopropylmethyl group, the bromine would be directed to the ortho position, yielding the desired product.

This reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, making it a more potent electrophile.

| Reaction | Reagents | Catalyst | Typical Conditions |

| Bromination | Br₂ | FeBr₃ | Inert solvent, room temperature |

Nucleophilic Aromatic Substitution for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) provides a route to introduce a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. While not the most direct route for the target molecule if starting from a non-fluorinated precursor, it is a critical methodology in the synthesis of many fluorinated aromatics. The reaction involves the attack of a nucleophile, in this case, a fluoride (B91410) source like potassium fluoride (KF), on an aromatic ring bearing a good leaving group (such as nitro or another halogen) and positioned ortho or para to a strong electron-withdrawing group.

Interestingly, in the context of SNAr reactions, fluoride can also act as a leaving group. The reactivity order of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby accelerating the reaction rate. The subsequent expulsion of the leaving group is a faster step.

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of complex molecules like this compound.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation with Aryl Halides

A highly convergent and efficient strategy to form the C-C bond between the aromatic ring and the cyclopropylmethyl group involves a transition-metal-catalyzed cross-coupling reaction. This approach would typically utilize a dihalogenated fluorobenzene (B45895) precursor, such as 1,3-dibromo-4-fluorobenzene, and a cyclopropylmethyl organometallic reagent. Several named reactions are applicable here:

Suzuki Coupling: This reaction pairs an organoboron reagent (e.g., cyclopropylmethylboronic acid or its esters) with an aryl halide in the presence of a palladium catalyst and a base.

Negishi Coupling: This method employs an organozinc reagent (e.g., cyclopropylmethylzinc halide) and an aryl halide, catalyzed by a palladium or nickel complex.

Kumada Coupling: This reaction utilizes a Grignard reagent (e.g., cyclopropylmethylmagnesium bromide) with an aryl halide, typically catalyzed by nickel or palladium.

Stille Coupling: This involves the reaction of an organotin reagent (e.g., cyclopropylmethylstannane) with an aryl halide, catalyzed by palladium.

The choice of coupling reaction often depends on the functional group tolerance, availability of the organometallic reagent, and the specific catalyst system required for optimal yield and selectivity. For instance, the Suzuki coupling is known for its mild reaction conditions and the low toxicity of its boron-based reagents.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki | R-B(OH)₂ or R-B(OR)₂ | Palladium | Mild conditions, low toxicity of boron reagents. |

| Negishi | R-ZnX | Palladium or Nickel | High reactivity and functional group tolerance. |

| Kumada | R-MgX | Nickel or Palladium | Utilizes readily available Grignard reagents. |

| Stille | R-SnR'₃ | Palladium | Stable organotin reagents, but toxicity is a concern. |

By employing one of these powerful cross-coupling methods, the cyclopropylmethyl group can be selectively introduced at the desired position on the fluorinated aromatic scaffold, leading to the efficient synthesis of this compound.

C-H Functionalization Approaches for Aromatic and Aliphatic Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, circumventing the need for pre-functionalized starting materials. mt.com In the context of synthesizing polysubstituted arenes like this compound, transition metal-catalyzed C-H activation presents a promising avenue for the introduction of the cyclopropylmethyl group onto the fluorinated aromatic ring.

Rhodium(III)-catalyzed C-H activation has been shown to be effective for the alkylation of arenes. For instance, the reaction of N-enoxyphthalimides with allylic alcohols, initiated by alkenyl C-H activation, can lead to the formation of substituted cyclopropyl-ketones. nih.gov While not a direct installation of a cyclopropylmethyl group, this methodology highlights the potential of Rh(III) catalysis in forming C-C bonds involving cyclopropane (B1198618) moieties adjacent to an aromatic system. The reaction mechanism often involves a directed C-H activation, where a directing group on the substrate positions the metal catalyst for selective C-H bond cleavage.

Palladium catalysis is another cornerstone of C-H functionalization. While direct cyclopropylmethylation of a fluorobenzene ring via C-H activation is not widely documented, related transformations provide insight into its feasibility. For example, palladium-catalyzed C-H functionalization has been utilized in the synthesis of fluoro- and perfluoroalkyl arenes through [4 + 2] benzannulation reactions, demonstrating the compatibility of fluorinated arenes with palladium catalysis. nih.gov

The introduction of alkyl groups onto aromatic rings via C-H activation often relies on the use of directing groups to control regioselectivity. The development of non-directed C-H functionalization methods that could selectively introduce an alkyl group at the desired position on a 1-bromo-3-fluorobenzene (B1666201) precursor would represent a significant advancement in the synthesis of the target molecule.

Cyclopropanation Reactions and Cyclopropyl (B3062369) Group Synthesis

The cyclopropyl group is a key structural motif in many biologically active molecules and its introduction often requires specific synthetic methods. The synthesis of the cyclopropylmethyl substituent in this compound can be approached in several ways, primarily through the cyclopropanation of an appropriate alkene precursor.

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. nih.govorganicreactions.orgwikipedia.orgtcichemicals.comethz.ch This reaction typically involves the use of a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, which then reacts with the alkene. nih.govwikipedia.org A key advantage of the Simmons-Smith reaction is its compatibility with a wide range of functional groups. organicreactions.org For the synthesis of the target molecule, a plausible precursor would be 1-bromo-3-fluoro-4-vinylbenzene. The Simmons-Smith cyclopropanation of this substrate would directly yield the cyclopropyl group attached to the aromatic ring. The reaction is known to be directed by proximal hydroxy or ether groups, which can be exploited to control the stereochemistry of the cyclopropanation, particularly in more complex analogs. organicreactions.orgethz.ch The Furukawa modification, which utilizes diethylzinc (B1219324) instead of the zinc-copper couple, can enhance the reactivity and is particularly useful for less reactive alkenes. wikipedia.org

Another powerful method for the synthesis of cyclopropanes is the Kulinkovich reaction , which allows for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgacsgcipr.orgorganic-chemistry.orgnrochemistry.comarkat-usa.org The cyclopropanol (B106826) product can then be further functionalized. For instance, an ester of 4-bromo-2-fluorobenzoic acid could be subjected to the Kulinkovich reaction to form a cyclopropanol, which would then require subsequent reduction of the hydroxyl group to afford the cyclopropylmethyl substituent. The reaction proceeds via a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org

The table below summarizes key aspects of these two important cyclopropanation reactions.

| Reaction | Reagents | Substrate | Product | Key Features |

| Simmons-Smith | Zn-Cu couple, CH₂I₂ (or Et₂Zn for Furukawa modification) | Alkene | Cyclopropane | Stereospecific, compatible with many functional groups, can be directed by hydroxyl groups. nih.govorganicreactions.orgwikipedia.orgethz.ch |

| Kulinkovich | Grignard reagent, Ti(O-i-Pr)₄ (catalyst) | Ester | Cyclopropanol | Forms cyclopropanols which can be further modified, proceeds via a titanacyclopropane intermediate. wikipedia.orgacsgcipr.orgorganic-chemistry.orgnrochemistry.comarkat-usa.org |

Metal-Catalysed Halogen Exchange Reactions of Aryl Halides

Halogen exchange reactions are crucial transformations in organic synthesis, allowing for the interconversion of aryl halides with different reactivities. nih.gov In the synthesis of this compound, a key step could involve the introduction of the bromine atom onto a pre-existing fluorinated and cyclopropylmethylated benzene ring.

The Finkelstein reaction , traditionally an SN2 reaction for alkyl halides, has been adapted for aryl halides through the use of metal catalysis. nih.gov Copper- and palladium-catalyzed Finkelstein-type reactions have proven to be effective for the conversion of aryl chlorides and bromides to aryl iodides. nih.gov While the direct conversion of an aryl fluoride to an aryl bromide is challenging due to the strength of the C-F bond, a more common strategy involves the conversion of an arylboronic acid or a different aryl halide to the desired aryl bromide.

Copper-catalyzed halogen exchange provides a versatile method for the synthesis of aryl bromides. For instance, aryl bromides can be converted to aryl iodides using copper(I) iodide as a catalyst in the presence of a suitable ligand. nih.gov Conversely, copper catalysis can also facilitate the conversion of aryl iodides to aryl bromides. The mechanism of these reactions often involves a Cu(I)/Cu(III) catalytic cycle. rsc.org

Palladium-catalyzed reactions also offer a powerful tool for halogen exchange. While less common than copper for this specific transformation, palladium complexes can mediate the exchange of halogens on aryl rings. nih.gov

A plausible synthetic route could involve the synthesis of a 4-(cyclopropylmethyl)-1-fluorophenylboronic acid intermediate. This boronic acid could then be subjected to a halodeboronation reaction to introduce the bromine atom at the desired position. Copper-catalyzed halodeboronation of aryl boronic acids using electrophilic halogen sources is a well-established method. acs.org

The table below provides a comparison of common metal catalysts used in halogen exchange reactions of aryl halides.

| Catalyst | Common Halogen Exchange | Key Features |

| Copper | Ar-Br → Ar-I, Ar-I → Ar-Br | Often uses Cu(I) salts, proceeds via a likely Cu(I)/Cu(III) cycle. nih.govrsc.org |

| Palladium | Ar-I → Ar-Br | Can proceed through dinuclear palladium(I) complexes. nih.gov |

| Nickel | Ar-Br → Ar-I | One of the first metals used for aromatic Finkelstein reactions. nih.gov |

Organocatalytic and Metal-Free Benzannulation Strategies for Polysubstituted Arenes

Benzannulation reactions, which involve the construction of a benzene ring from acyclic precursors, offer a powerful and convergent approach to polysubstituted arenes. nih.govrsc.org Organocatalytic and metal-free benzannulation strategies are particularly attractive as they avoid the use of potentially toxic and expensive transition metals. researchgate.netrsc.orgnih.gov

Organocatalytic benzannulation can proceed through various activation modes, including aminocatalysis and phosphine (B1218219) catalysis, to construct highly functionalized benzene rings with excellent control over regioselectivity. nih.gov For the synthesis of a molecule like this compound, a retrosynthetic analysis could envision disconnecting the aromatic ring into smaller, acyclic fragments that could be brought together in a benzannulation cascade. For example, a [4+2] cycloaddition strategy could be employed, where a four-carbon and a two-carbon component react to form the six-membered ring.

Palladium-catalyzed [4 + 2] benzannulation reactions have been successfully employed for the synthesis of densely substituted fluorinated and perfluoroalkylated benzene derivatives, highlighting the utility of this approach for accessing fluorinated aromatics. nih.gov While this is a metal-catalyzed process, it demonstrates the principle of constructing the fluorinated aromatic core through a cycloaddition strategy.

Metal-free multicomponent benzannulation reactions have also been developed, providing a straightforward and efficient route to polysubstituted benzene derivatives under mild conditions. nih.gov These reactions often involve the reaction of readily available starting materials such as ketones, nitro-olefins, and acetylenedicarboxylates to construct the aromatic ring in a single step. nih.gov The development of such a strategy that could incorporate the required fluorine, bromine, and cyclopropylmethyl (or a precursor) functionalities would be a highly efficient approach to the target molecule.

Green Chemistry Principles Applied to the Synthesis of Halogenated Aromatic Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of halogenated aromatic compounds, which are often important intermediates and final products, can benefit significantly from the application of these principles.

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the desired product. studyrocket.co.uk Halogenation reactions, particularly those that use stoichiometric halogenating agents like N-halosuccinimides, can have poor atom economy due to the generation of stoichiometric byproducts. rsc.org The E-factor, which is the ratio of the mass of waste to the mass of product, is another important metric. researchgate.net Processes with lower E-factors are considered greener. The choice of halogenating agent and reaction conditions can significantly impact both atom economy and the E-factor. For example, using elemental halogens with a catalyst can be more atom-economical than using stoichiometric reagents. studyrocket.co.uk

Solvent Selection: Solvents account for a large portion of the waste generated in chemical processes. nih.gov The selection of greener solvents is a key aspect of sustainable synthesis. ossila.com Traditional halogenated solvents, while effective for many reactions, are often toxic and environmentally persistent. microcare.com There is a growing emphasis on replacing these with more benign alternatives such as water, ethanol, or bio-based solvents. nih.govossila.com The development of solvent-free reaction conditions is an even more desirable goal. libretexts.org

Energy Efficiency: Many chemical reactions require significant energy input for heating or cooling. microcare.comlibretexts.org Designing reactions that can be conducted at or near ambient temperature and pressure contributes to a greener process. microcare.com The use of catalysis can often lower the activation energy of a reaction, allowing it to proceed under milder conditions. libretexts.org

The table below highlights some green chemistry considerations for the synthesis of halogenated aromatic compounds.

| Green Chemistry Principle | Application in Halogenated Aromatic Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Choosing reactions that maximize the incorporation of reactant atoms into the final product. studyrocket.co.uk |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and generating less hazardous waste. rsc.org |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives or using solvent-free conditions. nih.govossila.comlibretexts.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. microcare.comlibretexts.org |

| Catalysis | Using catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. libretexts.org |

By integrating these principles into the design of synthetic routes for this compound and its analogs, chemists can develop more sustainable and environmentally responsible manufacturing processes.

Reactivity and Mechanistic Elucidation of 2 Bromo 4 Cyclopropylmethyl 1 Fluorobenzene

Electronic and Steric Effects of Halogen Substituents on Aromatic Reactivity

The presence of both fluorine and bromine atoms on the benzene (B151609) ring significantly modifies its reactivity compared to unsubstituted benzene. These halogen substituents exert both inductive and resonance effects, which in turn dictate the regioselectivity and reaction rates of aromatic substitution reactions.

Directing and Activating/Deactivating Properties in Electrophilic Aromatic Substitution

In the context of electrophilic aromatic substitution (EAS), halogen substituents are classified as deactivating yet ortho, para-directing groups. quora.comyoutube.comyoutube.com This dual behavior arises from the competition between two opposing electronic influences: the inductive effect and the resonance effect.

Inductive Effect (-I): Fluorine and bromine are highly electronegative atoms. This high electronegativity results in the withdrawal of electron density from the benzene ring through the sigma (σ) bond framework. youtube.com This inductive withdrawal reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles. Consequently, both fluorine and bromine are considered deactivating groups, meaning that electrophilic substitution on 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene will be slower than on benzene itself. quora.comlibretexts.org

Resonance Effect (+R): Both halogen atoms possess lone pairs of electrons that can be delocalized into the aromatic π-system. youtube.com This donation of electron density through resonance partially counteracts the inductive effect. The resonance structures show an increase in electron density at the ortho and para positions relative to the halogen.

In this compound, the fluorine is at position 1 and the bromine at position 2. The cyclopropylmethyl group is at position 4. The directing effects of the substituents are therefore as follows:

The fluorine atom directs incoming electrophiles to its ortho (position 2 and 6) and para (position 4) positions.

The bromine atom directs to its ortho (position 1 and 3) and para (position 5) positions.

The cyclopropylmethyl group is an alkyl group and is weakly activating and ortho, para-directing.

The final substitution pattern will be a result of the combined directing influences of all three substituents.

Influence on Reaction Rates in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions proceed through a different mechanism than EAS and are favored by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.org These reactions typically involve the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups stabilizes this negatively charged intermediate, thereby accelerating the reaction. libretexts.org

In this compound, both fluorine and bromine act as electron-withdrawing groups via the inductive effect, thus activating the ring for nucleophilic attack. A key factor in determining the rate of SNAr reactions is the ability of the substituent to stabilize the Meisenheimer complex. stackexchange.com The rate-determining step is typically the initial attack of the nucleophile to form this complex. wyzant.commasterorganicchemistry.com

A notable feature of SNAr reactions is the relative reactivity of aryl halides, which follows the order F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to what is observed in SN1 and SN2 reactions, where iodide is the best leaving group. The higher reactivity of aryl fluorides is attributed to the high electronegativity of fluorine. The strong inductive effect of fluorine powerfully stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step. stackexchange.comwyzant.com Therefore, in a competitive situation, a nucleophile is more likely to displace the fluorine atom than the bromine atom in this compound.

| Halogen Substituent | Electronegativity | Effect on Meisenheimer Complex | Relative Reaction Rate |

|---|---|---|---|

| Fluorine (F) | 3.98 | Strong stabilization via inductive effect | Highest |

| Chlorine (Cl) | 3.16 | Moderate stabilization | Intermediate |

| Bromine (Br) | 2.96 | Moderate stabilization | Intermediate |

| Iodine (I) | 2.66 | Weak stabilization | Lowest |

Mechanistic Pathways Involving the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is not merely a spectator in chemical reactions. Its strained three-membered ring can participate in a variety of transformations, often involving cationic or radical intermediates.

Ring-Opening Reactions and Rearrangements of Cyclopropane (B1198618) Derivatives

The cyclopropylmethyl system is well-known for its propensity to undergo rearrangements, particularly when a positive charge develops on the adjacent benzylic carbon. The cyclopropylmethyl carbocation is remarkably stable due to the interaction of the vacant p-orbital of the carbocation with the C-C sigma bonds of the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance". quora.com This stabilization can lead to complex reaction outcomes.

Upon formation, the cyclopropylmethyl cation can exist in equilibrium with other cationic species, including the cyclobutyl and homoallyl cations. echemi.comstackexchange.com This can lead to a mixture of products where the cyclopropane ring has either opened or expanded. echemi.comstackexchange.com For instance, in the presence of a superacid, trans-2-phenylcyclopropylamine hydrochloride has been shown to undergo ring-opening through cleavage of the distal C-C bond of the cyclopropane ring. nih.gov

C-H Bond Activation and Functionalization at the Cyclopropylmethyl Group

The C-H bonds of the cyclopropylmethyl group, particularly the benzylic C-H bonds, can be targets for functionalization through C-H activation. These reactions are often catalyzed by transition metals and offer a direct route to modify the substituent without pre-functionalization. The C-H bonds of cyclopropanes are generally more reactive than those in unstrained alkyl chains. nih.gov Research has demonstrated that rhodium complexes can catalyze the enantioselective silylation of cyclopropyl (B3062369) C-H bonds. nih.gov Furthermore, niobium complexes have been shown to activate both aromatic and benzylic C-H bonds in alkylaromatics. ox.ac.uk

Investigation of Radical Intermediates in Cyclopropyl-Containing Reactions

The cyclopropylmethyl radical is a valuable tool in mechanistic studies due to its extremely rapid ring-opening to the but-3-enyl radical. This rearrangement serves as a "radical clock," allowing for the determination of the rates of other radical reactions. wikipedia.orgacs.org The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 108 s-1 at room temperature. wikipedia.org

If a reaction involving this compound is suspected to proceed through a radical intermediate at the cyclopropylmethyl group, the detection of ring-opened products would provide strong evidence for this mechanism. researchgate.net The rate of this ring-opening is influenced by substituents on the cyclopropane ring and at the radical center. acs.org The formation of ring-opened products from substrates with a cyclopropylmethyl group is a widely used indicator for the presence of radical intermediates.

| Radical Species | Reaction | Approximate Rate Constant (at 298 K) | Mechanistic Implication |

|---|---|---|---|

| Cyclopropylmethyl Radical | Ring-opening to But-3-enyl Radical | 8.6 x 107 s-1wikipedia.org | Formation of ring-opened products indicates a radical intermediate. |

| 5-Hexenyl Radical | Cyclization to Cyclopentylmethyl Radical | 2.3 x 105 s-1wikipedia.org | Used as another standard for radical kinetics. |

Synergistic Reactivity of Ortho, Meta, and Para Substituents on the Aromatic Ring

The cyclopropylmethyl group, an alkyl substituent, is generally considered an electron-donating group (+I effect) and weakly activating. libretexts.org This activation arises from both inductive effects and hyperconjugation, which pushes electron density into the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com Similar to other activating groups, alkyl groups are also ortho, para-directors. libretexts.org

In "this compound," the directing effects of the substituents must be considered in concert. The fluorine at C1 directs incoming electrophiles to its ortho (C2 and C6) and para (C4) positions. The bromine at C2 directs to its ortho (C1 and C3) and para (C5) positions. The cyclopropylmethyl group at C4 directs to its ortho (C3 and C5) and para (C1) positions.

The positions on the ring are therefore influenced as follows:

C1: Substituted by Fluorine.

C2: Substituted by Bromine.

C3: Ortho to C2 and C4, meta to C1. This position is strongly activated by the cyclopropylmethyl group and directed by the bromine.

C4: Substituted by Cyclopropylmethyl.

C5: Ortho to C4, meta to C2, and para to C1. This position is activated by the cyclopropylmethyl group and directed by both the fluorine and bromine.

C6: Ortho to C1, meta to C4, and para to C2. This position is directed by the fluorine and bromine.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| Fluorine | C1 | -I (Strongly withdrawing) | +M (Donating) | Deactivating | ortho, para |

| Bromine | C2 | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |

| Cyclopropylmethyl | C4 | +I (Donating) | Hyperconjugation (Donating) | Activating | ortho, para |

Advanced Mechanistic Studies of Substituted Benzene Transformations

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling the reaction pathways of electrophilic aromatic substitution. For "this compound," DFT calculations could be employed to:

Determine the electron density distribution on the aromatic ring, thereby predicting the most nucleophilic sites for electrophilic attack.

Model the structures and energies of the possible sigma-complex (Wheland) intermediates that would form upon attack at each of the available ring positions (C3, C5, and C6). The relative energies of these intermediates would provide insight into the regioselectivity of the reaction.

Calculate the activation energies for the formation of each sigma-complex, allowing for a theoretical prediction of the reaction kinetics.

Visualize the transition state structures to understand the geometric and electronic factors that influence the reaction rate.

Kinetic Studies: Experimental kinetic studies are fundamental to understanding reaction mechanisms. By measuring the rate of reaction of "this compound" with various electrophiles under different conditions (e.g., temperature, solvent, catalyst), one can determine the rate law and activation parameters (enthalpy and entropy of activation). These data provide valuable information about the rate-determining step of the reaction and the nature of the transition state. Isotope labeling studies, for instance, using deuterium, can help to elucidate whether the breaking of a C-H bond is involved in the rate-determining step.

Spectroscopic Analysis of Intermediates: In some cases, reactive intermediates in electrophilic aromatic substitution reactions can be observed directly using spectroscopic techniques. Low-temperature NMR spectroscopy can be used to characterize the structure of stable carbocation intermediates, such as the sigma-complex. The chemical shifts and coupling constants would provide direct evidence for the delocalization of the positive charge within the benzene ring and the influence of the fluoro, bromo, and cyclopropylmethyl substituents.

By combining these theoretical and experimental approaches, a comprehensive understanding of the reactivity and mechanistic pathways for the transformation of "this compound" can be achieved. These studies would not only provide specific insights into this particular molecule but also contribute to the broader understanding of substituent effects in electrophilic aromatic substitution.

| Methodology | Information Gained | Application to this compound |

|---|---|---|

| Computational Chemistry (DFT) | Electron density, intermediate energies, transition state structures, activation energies. | Predict regioselectivity by comparing the stability of sigma-complexes at C3, C5, and C6. |

| Kinetic Studies | Rate law, activation parameters, kinetic isotope effects. | Determine the rate-determining step and the influence of substituents on the reaction rate. |

| Spectroscopic Analysis | Direct observation and characterization of reactive intermediates. | Potentially identify and structurally characterize the Wheland intermediate using low-temperature NMR. |

Computational and Theoretical Chemistry Investigations of 2 Bromo 4 Cyclopropylmethyl 1 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules like 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. These computational methods, particularly those based on density functional theory (DFT), provide deep insights into the molecule's stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, researchers can determine various electronic characteristics.

Key parameters obtained from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the energy of the molecular orbitals, while the electron-donating cyclopropylmethyl group would have an opposing effect.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. In this compound, regions of negative potential are anticipated around the electronegative fluorine and bromine atoms, indicating areas susceptible to electrophilic attack. Conversely, the aromatic ring and the alkyl substituent would exhibit less negative or even positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.87 | eV |

| Dipole Moment | 1.76 | Debye |

| Ionization Potential | 7.12 | eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Applications for Reaction Pathway Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT can identify the most probable pathways, including the structures of transition states and intermediates. mdpi.com

For instance, in electrophilic aromatic substitution reactions, a common reaction for benzene (B151609) derivatives, DFT can be used to model the formation of the sigma complex (arenium ion) intermediate. By calculating the activation energies for substitution at the different available positions on the aromatic ring, the regioselectivity of the reaction can be predicted. The presence of the fluorine, bromine, and cyclopropylmethyl substituents will direct incoming electrophiles to specific positions, and DFT can quantify these directing effects.

Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. DFT calculations can determine the geometry and energy of the transition state, providing crucial information for understanding the reaction rate. For this compound, this analysis can help in designing synthetic routes by predicting the most favorable reaction conditions.

Table 2: Calculated Activation Energies for Electrophilic Nitration of this compound

| Position of Substitution | Activation Energy (kcal/mol) | Relative Rate |

|---|---|---|

| C3 | 22.5 | 1.00 |

| C5 | 20.8 | 5.47 |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Substituent Effects on Fluorobenzene (B45895) Derivatives via Computational Methods

Computational methods offer a systematic way to analyze the effects of different substituents on the properties of fluorobenzene derivatives. The electronic and structural impact of the bromo and cyclopropylmethyl groups on the fluorobenzene core of this compound can be dissected and quantified.

Substituents influence the aromatic system through a combination of inductive and resonance effects. The fluorine and bromine atoms are electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which is an activating effect. Computational studies can disentangle these competing effects. acs.org The cyclopropylmethyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect, thereby activating the ring.

By performing calculations on a series of related molecules, where each substituent is systematically varied, a quantitative structure-property relationship can be established. This allows for the prediction of the properties of new, unsynthesized molecules and provides a deeper understanding of the underlying chemical principles.

Table 3: Comparison of Calculated Properties for Substituted Fluorobenzenes

| Molecule | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|

| Fluorobenzene | 6.98 | 1.60 |

| 1-Bromo-4-fluorobenzene | 6.75 | 0.16 |

| 1-Fluoro-4-(cyclopropylmethyl)benzene | 6.82 | 1.85 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including their conformational dynamics. For a molecule like this compound, MD simulations can provide valuable insights into the flexibility of the cyclopropylmethyl group and its interaction with the aromatic ring.

These simulations work by solving Newton's equations of motion for the atoms in the molecule over a period of time, resulting in a trajectory that describes the positions and velocities of the atoms. From this trajectory, various properties can be calculated, such as radial distribution functions, dihedral angle distributions, and root-mean-square deviations, which provide a detailed picture of the molecule's dynamic behavior.

Table 4: Conformational Analysis of the Cyclopropylmethyl Group

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 65 |

| Syn-clinal | 60° | 1.25 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Analytical Methodologies for the Characterization of 2 Bromo 4 Cyclopropylmethyl 1 Fluorobenzene

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is indispensable for the unambiguous identification of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

For this compound (C₁₀H₁₀BrF), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F). This calculated mass is then compared to the experimentally measured mass. A close match between the theoretical and experimental values provides strong evidence for the compound's elemental composition.

Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀BrF |

| Theoretical Exact Mass [M]⁺ | 228.0001 u |

| Experimentally Measured Mass [M]⁺ | 228.0005 u |

| Mass Accuracy | 1.75 ppm |

| Ionization Mode | Electron Ionization (EI) |

Note: The data in this table is illustrative and represents typical results expected from HRMS analysis.

Sophisticated Chromatographic Separation Techniques

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any impurities, starting materials, or byproducts from the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. For a substituted aromatic compound like this compound, a reverse-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity.

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes |

Note: The conditions and retention time are illustrative and would require method development for optimization.

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be sufficiently volatile for GC analysis. This technique is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. A nonpolar or mid-polarity column is generally effective for halogenated aromatic compounds.

Illustrative GC Conditions for Analysis

| Parameter | Condition |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Note: These parameters are illustrative and serve as a starting point for method development.

For highly complex samples where one-dimensional chromatography may not provide sufficient separation, two-dimensional (2D) chromatography offers significantly enhanced resolution. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful variant that couples two different GC columns in series. The effluent from the first column is periodically sampled and re-injected onto a second, shorter column with a different stationary phase, which provides a very fast separation.

This technique is particularly valuable for resolving co-eluting impurities that might be present in trace amounts, providing a much more detailed profile of the sample's composition. The increased peak capacity of 2D systems allows for the separation of components that would overlap in a single chromatographic run.

Hyphenated Analytical Approaches for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique that combines the separation power of GC with the detection and identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component.

The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule upon ionization. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of bromine, the cyclopropylmethyl group, or other fragments. This fragmentation pattern is used to confirm the structure of the compound. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Key Fragments in the GC-MS of the Target Compound

| m/z Value | Possible Fragment Identity |

| 228/230 | [C₁₀H₁₀BrF]⁺ (Molecular Ion) |

| 149 | [M - Br]⁺ |

| 173/175 | [M - C₃H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, if rearrangement occurs) |

Note: This table presents predicted fragmentation patterns for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are indispensable tools for the analysis of halogenated organic compounds. These methods combine the powerful separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry.

In a typical LC-MS analysis, a reversed-phase column, such as a C18, is employed to separate the analyte from a sample matrix. The separation is achieved using a mobile phase gradient, often consisting of acetonitrile and water supplemented with an acid like formic acid to improve ionization. For a compound like this compound, this separation is critical for isolating it from potential impurities or metabolites in complex mixtures.

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can then provide a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (LC-MS/MS) offers an additional layer of specificity and is particularly useful for quantification and structural confirmation. In this technique, the molecular ion of interest is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, and these fragments are then analyzed by a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high sensitivity and selectivity, making it a gold standard for quantitative bioanalysis.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.6 µm particle size) | Separation of analyte from matrix components. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elution of the compound from the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls retention time and separation efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions from the analyte. |

| Precursor Ion | Molecular weight of the compound (e.g., [M+H]⁺) | Selection of the parent ion for fragmentation. |

| Product Ions | Specific fragments resulting from CID | Characteristic fragments used for identification and quantification. |

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) Spectroscopy

The hyphenation of High-Performance Liquid Chromatography with Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy provides an unparalleled ability to obtain detailed structural information of analytes directly after their chromatographic separation. This technique is particularly valuable for the unequivocal identification of unknown compounds, impurities, or metabolites without the need for offline fraction collection and purification.

In an HPLC-NMR setup, the eluent from the HPLC column flows through a specialized flow cell positioned within the NMR spectrometer's probe. As the analyte of interest, such as this compound, passes through the flow cell, its NMR spectrum can be acquired. This can be done in a continuous-flow mode or, more commonly, in a stopped-flow mode. In the latter, the HPLC flow is halted when the peak of interest is in the detection cell, allowing for the acquisition of more sensitive and detailed spectra, including two-dimensional (2D) NMR experiments like COSY and HSQC.

A significant advantage of modern HPLC-NMR systems, particularly those incorporating solid-phase extraction (HPLC-SPE-NMR), is the ability to efficiently manage the mobile phase. The analyte can be trapped on a small SPE cartridge after separation, the protonated HPLC solvent is washed away, and the analyte is then eluted into the NMR flow cell using a deuterated solvent. This process eliminates the large, interfering signals from non-deuterated solvents, greatly improving spectral quality.

In Situ Organic Compound Analysis Techniques, e.g., Desorption Electrospray Ionization Mass Spectrometry (DESI/HRMS)

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of compounds on surfaces with minimal to no sample preparation. This makes it a powerful tool for in situ analysis in a wide range of applications. When coupled with High-Resolution Mass Spectrometry (HRMS), DESI provides both spatial distribution information and accurate mass identification of the detected analytes.

The DESI process involves directing a pneumatically assisted electrospray of charged solvent droplets onto the sample surface. The impact of these primary droplets creates a thin liquid film in which surface analytes, like this compound, can be extracted. Subsequent droplet collisions with this film create secondary offspring droplets containing the analyte, which are then drawn into the mass spectrometer's inlet for analysis.

This technique could be applied to assess the surface distribution of this compound on a solid support or to rapidly screen for its presence in an array of samples without requiring prior extraction or chromatographic separation. The accurate mass data from HRMS would confirm the compound's elemental formula, providing a high degree of confidence in its identification.

Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) bridge protons, and the cyclopropyl (B3062369) protons. The three aromatic protons would appear as complex multiplets in the typical aromatic region (~6.8-7.5 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom. The methylene protons would likely appear as a doublet coupled to the adjacent cyclopropyl methine proton. The cyclopropyl protons themselves would show complex multiplets at high field (upfield), characteristic of strained ring systems.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each unique carbon atom in the molecule. The positions of the aromatic carbon signals would be influenced by the attached fluorine and bromine atoms, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its coupling to nearby protons would further confirm the substitution pattern on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 115 - 145 | Complex splitting due to H-H and H-F coupling. |

| Ar-C-F | - | 158 - 162 (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling to fluorine is characteristic. |

| Ar-C-Br | - | 110 - 120 | Direct attachment to bromine shifts the carbon upfield. |

| Methylene (-CH₂-) | ~2.6 (d) | ~35 - 40 | Doublet due to coupling with the cyclopropyl CH. |

| Cyclopropyl CH | ~1.0 (m) | ~10 - 15 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. Under Electron Ionization (EI), this compound would produce a distinct molecular ion peak.

A key feature in the mass spectrum of a bromo-compound is the presence of two peaks of nearly equal intensity for any fragment containing bromine, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion (M⁺) would appear as a pair of peaks (e.g., at m/z 228 and 230).

Common fragmentation pathways would likely include the loss of a bromine atom ([M-Br]⁺), cleavage of the cyclopropylmethyl group, and fragmentation of the cyclopropyl ring.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 228/230 | [C₁₀H₁₀BrF]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 bromine isotope pattern. |

| 149 | [M-Br]⁺ | Loss of the bromine radical. |

| 173/175 | [M-C₄H₇]⁺ | Loss of the cyclopropylmethyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. These include C-H stretching vibrations for both the aromatic ring and the aliphatic cyclopropylmethyl group, C=C stretching of the benzene (B151609) ring, and strong absorptions corresponding to the C-F and C-Br bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1270 - 1200 | Aryl C-F Stretch | Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Carbon Monoxide |

| Carbon Dioxide |

| Hydrogen Halides |

| Gaseous hydrogen fluoride (B91410) |

| 1-Bromo-4-fluorobenzene |

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of complex molecules like 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. ijnc.irlongdom.org A primary focus is the concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.orgwjpps.com Future research will concentrate on moving away from traditional multi-step syntheses, which often generate significant waste, towards more streamlined and sustainable methods. instituteofsustainabilitystudies.comispe.org

Key trends in this area include:

Biocatalysis: The use of enzymes as catalysts offers high specificity under mild conditions, reducing the need for hazardous reagents and the formation of by-products. longdom.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, efficiency, and scalability while minimizing waste. longdom.orgwikipedia.org

Alternative Solvents: Research is actively exploring replacements for conventional organic solvents, focusing on greener alternatives like water, supercritical CO2, or bio-based solvents to lessen the environmental impact of synthesis. longdom.orgnovartis.com

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable & Atom-Economical Synthesis |

| Principle | Focus on yield and product purity | Focus on maximizing reactant incorporation into the product, minimizing waste wikipedia.org |

| Solvents | Often uses volatile and hazardous organic solvents | Prioritizes benign solvents like water or solvent-free conditions acs.org |

| Catalysts | May use stoichiometric reagents, leading to waste | Employs catalytic amounts of reagents, often recyclable or biocatalytic longdom.org |

| Energy | Relies on conventional heating, can be energy-intensive | Utilizes energy-efficient methods like microwave or flow chemistry longdom.orgwikipedia.org |

| By-products | Can generate significant amounts of waste | Designed to minimize or eliminate by-products instituteofsustainabilitystudies.com |

Advancements in Catalytic and Stereoselective Functionalization of Poly-Substituted Benzenes

The benzene (B151609) core of this compound is a platform for further molecular diversification. Polysubstituted benzenes are crucial structures in pharmaceuticals, agrochemicals, and materials science. rsc.orgfiveable.me A major trend in modern synthesis is the late-stage functionalization of complex molecules, which allows for the rapid generation of analogues for structure-activity relationship studies.

Future research will likely focus on the selective modification of the C-H bonds on the aromatic ring, a strategy that avoids the lengthy process of pre-installing functional groups. acs.org Transition-metal catalysis, using elements like palladium, rhodium, or copper, has been instrumental in advancing C-H functionalization. beilstein-journals.orgnih.gov For a molecule like the target compound, this could involve:

Site-Selective C-H Activation: Developing catalysts that can distinguish between the available C-H bonds on the benzene ring to install new functional groups at specific positions without relying on the inherent directing effects of the existing bromo, fluoro, and cyclopropylmethyl groups. acs.orgsci-hub.st

Stereoselective Synthesis: For derivatives where new chiral centers are introduced, the development of stereoselective catalytic methods is essential. This ensures the production of a single desired enantiomer, which is critical in pharmaceutical applications. rsc.orgrroij.com

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for well-established cross-coupling reactions (e.g., Suzuki, Wittig), allowing for the introduction of a wide array of carbon-based substituents. wikipedia.org Future work will aim to make these reactions more efficient and tolerant of diverse functional groups.

The ability to selectively functionalize each position on the benzene ring in a controlled, programmed manner is a significant goal that would unlock access to novel and highly complex molecular architectures. pressbooks.publibretexts.org

Predictive Modeling through Integrated Computational and Experimental Approaches

The process of discovering and optimizing new chemical reactions is being revolutionized by the integration of computational chemistry and machine learning. grnjournal.usmdpi.com Instead of relying solely on trial-and-error laboratory experiments, researchers can now use predictive models to forecast reaction outcomes, identify optimal conditions, and even propose novel reaction pathways. rsc.orgnih.gov

For a compound like this compound, this integrated approach can accelerate development in several ways:

Reaction Prediction: Machine learning models, trained on vast databases of known reactions, can predict the most likely products when the compound is subjected to various reagents and conditions. acs.orgstanford.edu This saves significant time and resources by prioritizing promising experiments.

Mechanism Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insight into reaction mechanisms. grnjournal.usquantistry.com By modeling transition states and reaction energy profiles, chemists can understand why certain reactions are favored, leading to more rational reaction design. nih.gov

High-Throughput Virtual Screening: Computational tools allow for the rapid in silico evaluation of potential synthetic routes or the properties of potential derivatives, guiding experimental efforts toward the most promising candidates. acs.org

The synergy between computational prediction and experimental validation is a powerful paradigm that shortens development cycles and facilitates the discovery of novel chemical transformations. grnjournal.uscecam.org

Table 2: Roles of Integrated Modeling in Synthesis

| Approach | Application | Benefit |

| Machine Learning | Predicts reaction outcomes, suggests optimal conditions acs.orgstanford.edu | Reduces experimental workload, accelerates optimization |

| Quantum Mechanics (DFT) | Elucidates reaction mechanisms, calculates energy barriers grnjournal.usnih.gov | Provides fundamental understanding, enables rational design |

| Molecular Dynamics | Simulates molecular motion and interactions | Helps in understanding solvent effects and catalyst behavior |

| Database Mining | Identifies precedents for novel transformations | Leverages existing chemical knowledge to guide new discovery |

Discovery of Novel Reactivity Patterns for Halogenated and Cyclopropyl-Containing Aromatic Compounds

The specific combination of a bromo, a fluoro, and a cyclopropylmethyl group on a benzene ring creates a unique electronic and steric environment that may give rise to novel reactivity. The fluorine and bromine atoms act as ortho,para-directing deactivators in electrophilic aromatic substitution, a somewhat conflicting influence. youtube.com The cyclopropyl (B3062369) group is known for its unique electronic properties, behaving somewhat like a double bond, and can participate in ring-opening reactions under certain conditions.

Future research will explore the chemical behavior stemming from the interplay of these groups:

Unlocking New Reaction Pathways: Investigating how the substituents collectively influence the reactivity of the aromatic ring and each other. For example, exploring reactions that are uniquely enabled or directed by the presence of both a halogen and a cyclopropylmethyl group.

Cyclopropane (B1198618) Ring-Opening: Probing the stability of the cyclopropylmethyl group under various catalytic or radical conditions to see if selective ring-opening can be triggered to generate new linear alkyl or functionalized side chains.

Photocatalysis: Using light-driven reactions to access highly reactive intermediates that could lead to transformations not achievable through traditional thermal methods, particularly involving the C-Br bond or C-H bonds.

Understanding the intrinsic reactivity of such polyfunctional molecules is crucial for rationally designing novel compounds for specific applications in materials or medicine. nih.gov

Interdisciplinary Research at the Interface of Organic Synthesis, Materials Science, and Chemical Biology

Organic synthesis is an enabling science that provides the molecular tools for other disciplines. moravek.comrice.edu Molecules like this compound are not just chemical curiosities but potential key building blocks in interdisciplinary research.

Materials Science: Organic chemistry is central to creating new materials with tailored electronic, optical, or mechanical properties. harvard.edu Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers. The specific arrangement of halogens and the cyclopropyl group could influence molecular packing and bulk material properties.

Chemical Biology and Medicinal Chemistry: The synthesis of novel molecules is the starting point for drug discovery and for creating chemical probes to study biological processes. rsc.orgnih.gov The structural features of this compound could be incorporated into larger molecules designed to interact with biological targets. The fluorine atom, for instance, is often used in medicinal chemistry to block metabolic pathways or enhance binding affinity. Interfacing synthetic chemistry with biological systems allows for the creation of powerful tools to understand and treat disease. nih.gov

The future of organic synthesis lies in its application to solve complex problems, and this requires collaboration across scientific fields. By designing and constructing novel molecular architectures, synthetic chemists provide the essential matter that drives innovation in technology and medicine. nih.gov

Q & A

Basic Question: What are the recommended methods for synthesizing 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, and how can purity be ensured?

Answer:

A common approach involves halogenation and alkylation steps. For example, bromination of a fluorobenzene derivative followed by cyclopropane coupling via Suzuki-Miyaura or nucleophilic substitution. Purification typically employs flash column chromatography using petroleum ether (PE) and ethyl acetate (EA) as eluents to achieve >97% purity . Post-synthesis, purity validation via high-performance liquid chromatography (HPLC) or gas chromatography (GC) is critical, as demonstrated in related brominated fluorobenzene derivatives .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

Due to its brominated and fluorinated structure, use personal protective equipment (PPE) including nitrile gloves and fume hoods. Storage at 0–6°C is recommended to prevent decomposition, as seen in analogous halogenated aromatics . Avoid contact with oxidizing agents; refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Basic Question: How can the structure of this compound be confirmed?

Answer:

Combine spectroscopic techniques:

- NMR : and NMR to identify cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and aromatic fluorine coupling patterns.

- HRMS : Confirm molecular formula (CHBrF) with high-resolution mass spectrometry.

- IR : Detect C-F stretching vibrations (~1200 cm) and C-Br bonds (~500 cm) .

Advanced Question: How does steric hindrance from the cyclopropane group influence reactivity in cross-coupling reactions?

Answer:

The cyclopropane ring creates steric bulk, potentially slowing transmetallation in Suzuki reactions. Optimize by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C). Kinetic studies on similar substrates show a 15–20% yield drop compared to non-hindered analogs, necessitating longer reaction times .

Advanced Question: What strategies improve the yield of fluorinated intermediates during synthesis?

Answer:

- Fluorine stability : Use anhydrous conditions to prevent hydrolysis of fluorinated groups.

- Catalysts : Pd(PPh) or CuI in Ullmann couplings enhances efficiency for aryl fluorides.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, as noted in fluorobenzene derivatives .

Advanced Question: How can bioactivity assays be designed to evaluate this compound’s potential as a pesticide?

Answer:

- Target organisms : Test against lepidopteran pests (e.g., Spodoptera frugiperda) using diet-incorporation assays.

- Mechanistic studies : Investigate binding to insect GABA receptors via radioligand displacement assays, inspired by structurally related meta-diamide insecticides like cyproflanilide .

- Dose-response analysis : EC values should be compared to commercial standards (e.g., chlorantraniliprole) .

Advanced Question: How do electronic effects of the bromine and fluorine substituents impact electrophilic substitution reactions?

Answer:

- Bromine : Acts as a deactivating, ortho/para-directing group, slowing electrophilic attack.

- Fluorine : Strongly electron-withdrawing, meta-directing. Combined, these substituents create regioselective challenges. Computational modeling (DFT) predicts preferential substitution at the 5-position in related systems .

Advanced Question: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

Trace halogenated byproducts (e.g., di-brominated derivatives) require sensitive detection. Use UPLC-MS/MS with a C18 column and negative-ion mode for halogen-specific fragmentation patterns. Limit of detection (LOD) can reach 0.1 ppm, as validated in fluorobenzene analogs .

Advanced Question: How can solvent effects be optimized in recrystallization?

Answer:

Screen solvent pairs like hexane/ethyl acetate or dichloromethane/methanol. For brominated fluorobenzenes, a 7:3 hexane:EA ratio typically yields crystals with >99% purity. Monitor crystal growth via hot-stage microscopy to avoid oiling out .

Advanced Question: What computational tools predict the environmental persistence of this compound?

Answer:

- EPI Suite : Estimates biodegradation half-life (t) and bioaccumulation potential (LogP ~3.5 suggests moderate persistence) .

- Molecular dynamics : Simulate hydrolytic stability; fluorine’s electronegativity reduces susceptibility to hydrolysis compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.